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Compound of Interest

Compound Name:
(R)-Pyrrolidin-2-ylmethanamine

dihydrochloride

Cat. No.: B175976 Get Quote

(R)-Pyrrolidin-2-ylmethanamine Dihydrochloride:
A Technical Guide
(R)-Pyrrolidin-2-ylmethanamine dihydrochloride is a chiral organic compound that serves

as a critical building block in medicinal chemistry and drug discovery. Its pyrrolidine scaffold is a

common feature in numerous FDA-approved pharmaceuticals, highlighting its importance as a

precursor in the synthesis of biologically active molecules.[1] This technical guide provides an

in-depth overview of its chemical properties, synthesis, and analytical methodologies, tailored

for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties
The fundamental properties of (R)-Pyrrolidin-2-ylmethanamine dihydrochloride are

summarized below. These data are essential for its handling, characterization, and application

in synthetic chemistry.
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Property Value Reference

CAS Number 119020-04-1 [2][3]

Molecular Formula C₅H₁₄Cl₂N₂ [2][3]

Molecular Weight 173.08 g/mol [2][3]

IUPAC Name

[(2R)-pyrrolidin-2-

yl]methanamine;dihydrochlorid

e

[2][3]

Purity Typically ≥95% [2]

Physical Properties
Property Value Reference

Appearance
White solid or crystalline

powder
[4][5]

State Solid [2]

Melting Point 124 to 129°C [2]

Solubility
Soluble in water, ethanol,

chloroform, and ether
[4][5]

Computed Physicochemical Data
These computationally derived descriptors are valuable for predicting the compound's behavior

in biological systems and for use in cheminformatics and molecular modeling.
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Property Value Reference

Topological Polar Surface Area 38.1 Å² [3]

Hydrogen Bond Donor Count 4 [3]

Hydrogen Bond Acceptor

Count
2 [3]

Rotatable Bond Count 1 [3]

Exact Mass 172.0534038 Da [3]

Heavy Atom Count 9 [3]

Spectroscopic and Structural Identifiers
Identifier Type Identifier Reference

Canonical SMILES C1C--INVALID-LINK--CN.Cl.Cl [3]

InChI

InChI=1S/C5H12N2.2ClH/c6-

4-5-2-1-3-7-5;;/h5,7H,1-

4,6H2;2*1H/t5-;;/m1../s1

[2][3]

InChIKey
QZRLFKCODRAOAY-

ZJIMSODOSA-N
[2][3]

Role in Pharmaceutical Synthesis
The pyrrolidine moiety is a key structural component in a wide range of pharmaceuticals,

including antipsychotics and dopamine antagonists.[6][7] (R)-Pyrrolidin-2-ylmethanamine

serves as a versatile chiral intermediate for introducing this valuable pharmacophore. The

diagram below illustrates its logical position within a typical drug development workflow.
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Synthesis of Chiral Intermediate

Application in Drug Synthesis

(R)-Pyrrolidine-2-carboxamide
(Starting Material)

Reduction Reaction
(e.g., with LiAlH4)

(R)-Pyrrolidin-2-ylmethanamine
(Free Base)

Salt Formation
(with HCl)

(R)-Pyrrolidin-2-ylmethanamine
dihydrochloride

Coupling Reaction
(e.g., Amide Bond Formation)

Final Drug Candidate
(e.g., Raclopride)

Carboxylic Acid or
Other Coupling Partner
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Workflow for Synthesis and Application.

Experimental Protocols
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Detailed experimental procedures are crucial for the successful application of (R)-Pyrrolidin-2-
ylmethanamine dihydrochloride. The following sections provide representative protocols for

its synthesis and analysis.

Synthesis Protocol
This protocol describes a common method for preparing the target compound by reducing the

corresponding carboxamide, a technique that preserves optical purity.[6][7]

Reaction Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a

dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

Reagent Preparation: A solution of (R)-pyrrolidine-2-carboxamide is prepared in a suitable

anhydrous ether solvent, such as tetrahydrofuran (THF).

Reduction: The flask is charged with a suspension of a reducing agent, typically lithium

aluminum hydride (LiAlH₄), in anhydrous THF. The solution of (R)-pyrrolidine-2-carboxamide

is added dropwise to the LiAlH₄ suspension while maintaining a controlled temperature, often

at 0 °C initially, before allowing the reaction to proceed at room temperature or with gentle

heating.

Quenching: After the reaction is complete (monitored by TLC or LC-MS), the mixture is

carefully quenched by the sequential, slow addition of water followed by a sodium hydroxide

solution to precipitate the aluminum salts.

Extraction: The resulting slurry is filtered, and the solid residue is washed thoroughly with the

ether solvent. The combined organic filtrates, containing the (R)-Pyrrolidin-2-ylmethanamine

free base, are collected.

Salt Formation: The free base solution is treated with a stoichiometric amount of hydrochloric

acid (e.g., as a solution in isopropanol or ether) to precipitate the dihydrochloride salt.

Isolation and Purification: The precipitated (R)-Pyrrolidin-2-ylmethanamine
dihydrochloride is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl

ether) to remove impurities, and dried under vacuum to yield the final product.

Analytical Methodology: LC-MS/MS

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b175976?utm_src=pdf-body
https://www.benchchem.com/product/b175976?utm_src=pdf-body
https://www.mdpi.com/1422-0067/25/20/11158
https://pmc.ncbi.nlm.nih.gov/articles/PMC11508981/
https://www.benchchem.com/product/b175976?utm_src=pdf-body
https://www.benchchem.com/product/b175976?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175976?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry

(HILIC-LC-MS/MS) method can be adapted for the quantitative analysis of this polar compound

in complex matrices, such as biological samples.[8] The workflow ensures effective separation

and sensitive detection.

1. Sample Preparation
(e.g., Swine Liver Homogenate)

2. Protein Precipitation &
Extraction with Acetonitrile

Add Internal Standard

3. Mixed-Mode SPE Cleanup
(C18 + WAX)

Supernatant

4. Cation Exchange SPE
(SCX Cartridge)

Adjust pH of Eluate

5. HILIC-LC-MS/MS Analysis
(Positive Ionization Mode)

Concentrated Eluate

Quantification Result
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Analytical Workflow using LC-MS/MS.

Sample Extraction: The sample matrix (e.g., tissue homogenate, plasma) is fortified with a

suitable internal standard (e.g., a deuterated analog). Proteins are precipitated and the
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analyte is extracted using a polar organic solvent like acetonitrile.

Solid-Phase Extraction (SPE) Cleanup: The supernatant is passed through a mixed-mode

SPE cartridge (e.g., C18 + WAX) to remove non-polar and strongly anionic interferences.[8]

Secondary SPE Cleanup: The eluate from the first SPE step is pH-adjusted and loaded onto

a strong cation exchange (SCX) SPE cartridge to further purify the amine-containing analyte,

effectively removing matrix effects.[8]

Elution and Concentration: The analyte is eluted from the SCX cartridge, typically with an

ammoniated organic solvent. The final eluate is then evaporated to dryness and

reconstituted in a suitable injection solvent.

LC-MS/MS Analysis: The prepared sample is injected into a HILIC-LC system for

chromatographic separation. Detection is performed using a tandem mass spectrometer

operating in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring

(MRM) is used for selective and sensitive quantification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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